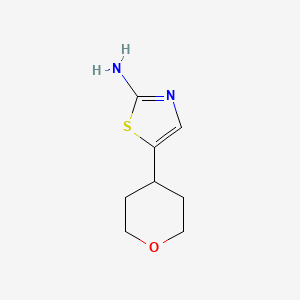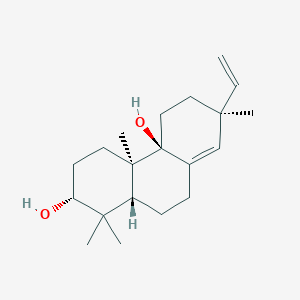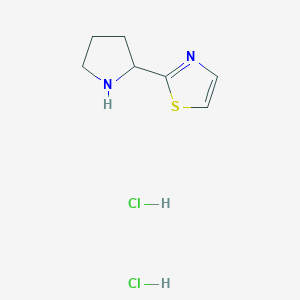
2-吡咯烷-2-基-噻唑二盐酸盐
描述
2-Pyrrolidin-2-yl-thiazole dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2S and a molecular weight of 227.1512 . It is used in pharmaceutical building blocks .
Synthesis Analysis
The synthesis of 2-Pyrrolidin-2-yl-thiazole dihydrochloride and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidin-2-yl-thiazole dihydrochloride is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
2-Pyrrolidin-2-yl-thiazole dihydrochloride has a molecular weight of 227.1512 . More detailed physical and chemical properties are not provided in the retrieved sources.科学研究应用
合成和功能化
各种研究集中于噻唑衍生物(包括2-(吡咯烷-1-基)噻唑)的合成和功能化。这些化合物已通过多功能和高效的方案合成,通常涉及吡咯烷与异硫氰酸酯的反应以及与α-溴代酮的顺序反应,从而产生高度取代和功能化的噻唑骨架。此类方法突出了在科学研究中除了其生物活性之外进行多种化学修饰和应用的潜力 (Belveren et al., 2017)。
生物活性
基于噻唑的化合物(包括那些包含吡咯烷结构的化合物)已表现出显着的生物活性。例如,一些衍生物已显示出有希望的抗菌和抗惊厥特性。这些活性通常在各种模型中进行评估,例如 PTZ、苦味毒素和 MES 癫痫模型(用于抗惊厥效果),以及针对一系列细菌和真菌菌株(用于抗菌功效)。不同衍生物的生物活性差异突显了这些化合物在治疗开发中的潜力 (Ghabbour et al., 2015)。
抗分枝杆菌应用
除了广谱抗菌活性外,还已鉴定出特定的噻唑衍生物具有有效的抗分枝杆菌特性。这些化合物已针对 M. tuberculosis H37Rv 等菌株进行了评估,其中一些化合物显示出的活性与标准抗分枝杆菌剂相当或超过标准抗分枝杆菌剂。这表明 2-(吡咯烷-1-基)噻唑衍生物在解决结核病和相关分枝杆菌感染中具有潜在作用 (Nural et al., 2018)。
连续流动化学应用
在连续流动条件下利用噻唑衍生物开发有机催化过程说明了这些化合物在现代合成化学中的适用性。此类方法在效率、选择性和环境可持续性方面提供了优势,进一步扩展了噻唑基化合物在科学研究中的用途 (Bortolini et al., 2012)。
抗癌研究
噻唑衍生物(包括具有吡咯烷基序的衍生物)已因其抗癌潜力而被探索。涉及与噻唑配体的金属配合物的合成和评估的研究突出了这些化合物对各种癌细胞系的抗癌活性。与游离配体相比,金属配合物的活性增强表明协同效应,这可以用于抗癌药物设计 (Xun-Zhong et al., 2020)。
作用机制
Target of Action
Compounds with a similar pyrrolidine scaffold have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .
Biochemical Pathways
Given the potential target of collagen prolyl-4-hydroxylase, it may influence the collagen synthesis pathway .
Result of Action
If it indeed inhibits collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis and stability .
生化分析
Biochemical Properties
2-Pyrrolidin-2-yl-thiazole dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. The compound acts as an inhibitor of this enzyme, potentially affecting collagen production and stability . Additionally, 2-Pyrrolidin-2-yl-thiazole dihydrochloride may interact with other enzymes and proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
2-Pyrrolidin-2-yl-thiazole dihydrochloride has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of collagen prolyl-4-hydroxylase can lead to changes in collagen synthesis, affecting cell structure and function . Furthermore, 2-Pyrrolidin-2-yl-thiazole dihydrochloride may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of 2-Pyrrolidin-2-yl-thiazole dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and preventing the hydroxylation of proline residues in collagen . This inhibition can lead to reduced collagen stability and altered extracellular matrix composition. Additionally, 2-Pyrrolidin-2-yl-thiazole dihydrochloride may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrrolidin-2-yl-thiazole dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Pyrrolidin-2-yl-thiazole dihydrochloride is relatively stable under standard laboratory conditions . Long-term exposure to the compound may lead to degradation and reduced efficacy. Additionally, prolonged exposure to 2-Pyrrolidin-2-yl-thiazole dihydrochloride can have long-term effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Pyrrolidin-2-yl-thiazole dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, 2-Pyrrolidin-2-yl-thiazole dihydrochloride can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, including cellular damage and impaired organ function.
Metabolic Pathways
2-Pyrrolidin-2-yl-thiazole dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s inhibition of collagen prolyl-4-hydroxylase affects the collagen synthesis pathway, leading to changes in collagen production and stability . Additionally, 2-Pyrrolidin-2-yl-thiazole dihydrochloride may impact other metabolic pathways by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of 2-Pyrrolidin-2-yl-thiazole dihydrochloride within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins, influencing its localization and accumulation . For example, 2-Pyrrolidin-2-yl-thiazole dihydrochloride may be transported into cells via specific transporters, allowing it to reach its target enzymes and proteins. Additionally, the compound’s distribution within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Pyrrolidin-2-yl-thiazole dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, influencing its interactions with biomolecules . For instance, 2-Pyrrolidin-2-yl-thiazole dihydrochloride may localize to the endoplasmic reticulum, where it can interact with collagen prolyl-4-hydroxylase and inhibit its activity. Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific subcellular locations.
属性
IUPAC Name |
2-pyrrolidin-2-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h4-6,8H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYINDHFBHMDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433316.png)
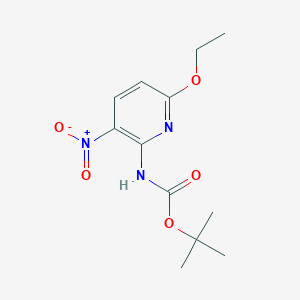
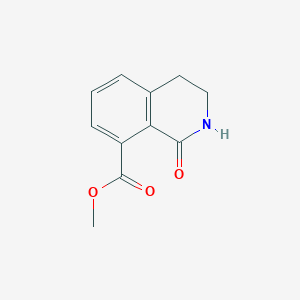
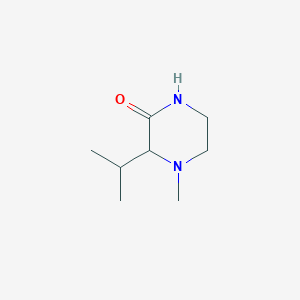
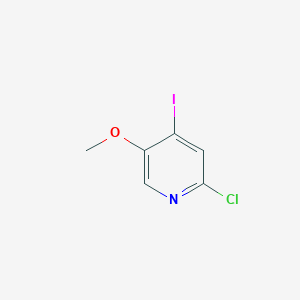

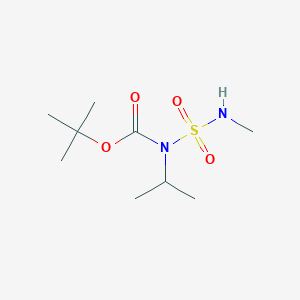
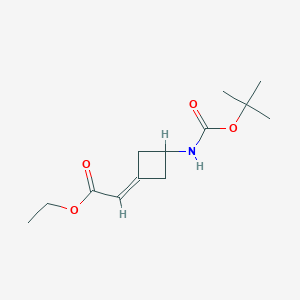
![7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1433328.png)
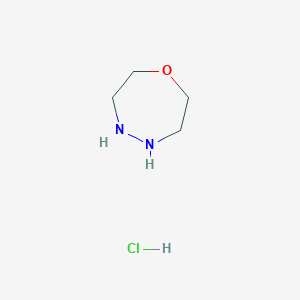
![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B1433330.png)
